molecular formula C10H6ClNO2S B2827864 2-Chloro-4-phenylthiazole-5-carboxylic acid CAS No. 74476-66-7

2-Chloro-4-phenylthiazole-5-carboxylic acid

Cat. No. B2827864
CAS RN: 74476-66-7
M. Wt: 239.67
InChI Key: RSXBHFCITNFCHP-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylthiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-phenylthiazole-5-carboxylic acid is C10H6ClNO2S . The thiazole ring in this compound contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

properties

IUPAC Name

2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXBHFCITNFCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 53.4 g (0.2 mole) of ethyl 2-chloro-4-phenyl-5-thiazolecarboxylate, 8.0 g (0.2 mole) of NaOH, 200 ml. of water and 400 ml. of tetrahydrofuran was stirred for 16 hours and extracted with ether. The organic layer was discarded. The aqueous layer was made acidic and the precipitate was collected and air-dried to give 43.2 g (90%) of the desired product, m.p. 170°-171° C.
Quantity
53.4 g
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8 g
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0 (± 1) mol
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Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 2-Chloro-4-phenyl-thiazole-5-carboxylic acid ethyl ester (1 g, 3.74 mmol) in tetrahydrofuran (10 ml) and NaOH (15%, 4.8 ml) was stirred at room temperature for 2 hr. After removal of tetrahydrofuran, the aqueous was neutralized with aqueous hydrochloric acid (3 N) to ˜pH=3. The solid was filtered and washed with water, dried in air to give 2-chloro-4-phenyl-thiazole-5-carboxylic acid (0.83 g). The acid was then dissolved in acetonitrile, and EDC (0.62 g, 4 mmol) was added. The mixture was stirred under an ammonia balloon for 2 hrs. Acetonitrile was removed, the residue was diluted with ethyl acetate and washed with water. Ethyl acetate solution was dried over MgSO4. After removal of MgSO4 and solvent, the residue was diluted with tetrahydrofuran (10 ml), followed by adding triethyl amine (0.5 ml). The mixture was cooled in ice, and trifluoroacetic anhydride (0.85 ml) was added dropwise. After the addition, the reaction mixture was stirred overnight at RT. The mixture was then diluted with ethyl acetate and washed with sat. sodium bicarbonate, dried over MgSO4. After removal of the magnesium sulfate and solvent, the residue was purified on Isco (0-20% gradient ethyl acetate in hexane) to give product (287.9 mg, yield 35% overall). 1H-NMR (CDCl3) 8.07-8.13 (m, 2H); 7.47-7.53 (m, 3H); 4.11 (q, 1H); 1.22 (t, 3H). MS M/z 221 (M+1)
Quantity
1 g
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10 mL
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Quantity
4.8 mL
Type
solvent
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